molecular formula C26H19F2N5O3 B2668159 N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1029728-22-0

N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2668159
CAS RN: 1029728-22-0
M. Wt: 487.467
InChI Key: FHJJXQDSLVCTEG-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H19F2N5O3 and its molecular weight is 487.467. The purity is usually 95%.
BenchChem offers high-quality N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

One area of research focuses on the synthesis of derivatives similar to the compound , aiming to investigate their antibacterial properties. A study by Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, demonstrating significant antibacterial activity. This suggests the potential of such compounds in developing new antibacterial agents [Ramalingam, Ramesh, & Sreenivasulu, 2019].

Antimicrobial and Antifungal Properties

Further research into 1,3,4-oxadiazole derivatives, which are structurally related to the target compound, has shown promising antimicrobial and antifungal properties. Parikh and Joshi (2014) synthesized a series of derivatives and found that compounds with fluorine atoms displayed potent antimicrobial activities against a range of bacterial and fungal strains. This underscores the potential of such compounds in antimicrobial drug development [Parikh & Joshi, 2014].

Pharmacological Evaluation for Anticancer Activity

Another significant application is in the field of oncology, where the synthesis and characterization of similar compounds have been evaluated for anticancer activities. Salahuddin et al. (2014) investigated 1,3,4-oxadiazole derivatives for their in vitro anticancer activity, revealing some compounds with promising activity against breast cancer cell lines. These findings highlight the potential use of such compounds in cancer therapy [Salahuddin et al., 2014].

Anti-inflammatory and Analgesic Effects

Research has also been directed towards evaluating the anti-inflammatory and analgesic effects of 1,3,4-oxadiazole derivatives. Sunder and Maleraju (2013) synthesized a series of derivatives and assessed them for anti-inflammatory activity, identifying several compounds with significant effects. This research avenue could lead to the development of new anti-inflammatory drugs [Sunder & Maleraju, 2013].

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F2N5O3/c1-14-3-7-18(28)11-21(14)30-22(34)13-33-12-20(23(35)19-10-4-15(2)29-25(19)33)26-31-24(32-36-26)16-5-8-17(27)9-6-16/h3-12H,13H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJJXQDSLVCTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

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